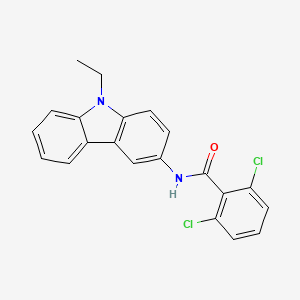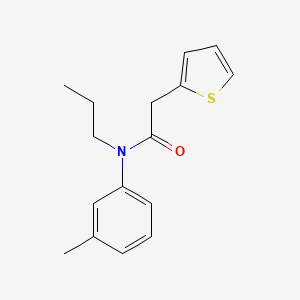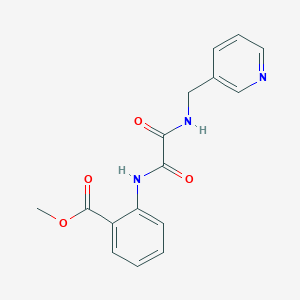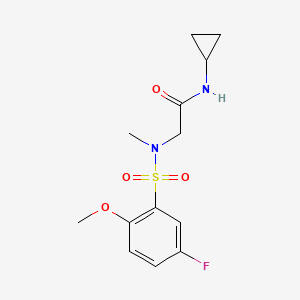![molecular formula C19H20ClFN2O3 B4770282 2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4770282.png)
2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
概要
説明
2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenoxy group, a methoxy-substituted phenyl group, and a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-chloro-4-fluorophenoxy)acetate . This intermediate is then subjected to further reactions to introduce the piperazine and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenoxy group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methoxyphenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenoxy derivatives, while oxidation may produce corresponding ketones or carboxylic acids.
科学的研究の応用
2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-chloro-4-fluorophenoxy)acetate
- Methyl 4-chloro-2-fluorobenzoate
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Uniqueness
2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is unique due to its combination of a chlorinated and fluorinated phenoxy group with a methoxy-substituted phenyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(21)12-17(18)20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXMVODPAMJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B4770207.png)


![N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4770219.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4770232.png)
![3-allyl-5-[2-(1-naphthylmethoxy)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4770241.png)

![N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4770246.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4770254.png)
![2-{[4-(4-chlorophenoxy)butyl]thio}pyrimidine](/img/structure/B4770255.png)


![N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide](/img/structure/B4770288.png)
![ethyl ({[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)carbamate](/img/structure/B4770292.png)
